3-Benzyloxybenzhydrazide

描述

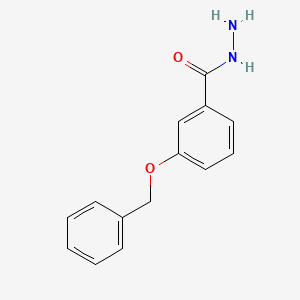

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJQCSNZIBXALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370746 | |

| Record name | 3-Benzyloxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228419-13-4 | |

| Record name | 3-Benzyloxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228419-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Benzyloxybenzhydrazide

Established Synthetic Routes for 3-Benzyloxybenzhydrazide

The synthesis of this compound is most commonly achieved through direct and reliable methods that have been well-established in organic chemistry.

Ester-Hydrazine Hydrate (B1144303) Condensation Approaches

The principal and most widely utilized method for preparing this compound is the condensation reaction between a 3-benzyloxybenzoate ester and hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction is a standard procedure for converting esters to hydrazides.

The synthesis begins with the appropriate ester, typically methyl 3-benzyloxybenzoate or ethyl 3-benzyloxybenzoate. This starting material is prepared by the Williamson ether synthesis, where the phenolic hydroxyl group of a 3-hydroxybenzoate ester is alkylated using benzyl (B1604629) bromide in the presence of a base like potassium carbonate.

The subsequent step involves refluxing the 3-benzyloxybenzoate ester with hydrazine hydrate, often in an alcoholic solvent such as ethanol. rsc.orgnih.gov The reaction proceeds as the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the stable hydrazide product. A general patent describes this transformation, where the molar ratio of the ester to hydrazine hydrate is typically around 1:1 to 1:1.5 to ensure complete conversion. google.com The reaction progress can be monitored, and upon completion, the product, this compound, often precipitates from the reaction mixture or is isolated after removal of the solvent and excess hydrazine.

A representative reaction scheme is shown below: Step 1: Etherification Methyl 3-hydroxybenzoate + Benzyl bromide → Methyl 3-benzyloxybenzoate

Step 2: Hydrazinolysis Methyl 3-benzyloxybenzoate + Hydrazine hydrate → this compound + Methanol

This two-step sequence, starting from methyl 3-hydroxybenzoate, is efficient, with high yields reported for analogous compounds. rsc.org

Table 1: Representative Reaction Conditions for Ester-Hydrazine Hydrate Condensation

| Starting Material | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Methyl 3-benzyloxybenzoate | Hydrazine hydrate | Ethanol | Reflux | This compound | rsc.org |

| Ethyl esters (general) | Hydrazine hydrate (80%) | None | Heat (85-105°C), 6h | Corresponding hydrazide | google.com |

Alternative Synthetic Protocols for this compound

While the ester-hydrazine condensation is predominant, alternative protocols, though less common for this specific molecule, exist in the broader context of hydrazide synthesis. One such theoretical approach involves the controlled reduction of a corresponding N-nitroso or N-acyl-N-nitroso compound, though this is more complex and less practical than the standard ester route. Another possibility is the direct acylation of hydrazine with 3-benzyloxybenzoyl chloride. However, this method risks over-acylation, leading to the formation of 1,2-bis(3-benzyloxybenzoyl)hydrazine, and requires careful control of stoichiometry and reaction conditions, such as low temperatures and dilute solutions.

Advanced Synthetic Strategies for this compound Derivatives

The benzhydrazide core is a versatile building block for constructing more complex molecular architectures, particularly through modern synthetic strategies like multi-component reactions and selective functional group manipulations.

Multi-component Cascade Reactions in the Synthesis of Related Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org Benzhydrazide and its derivatives are excellent substrates for such reactions.

For instance, benzhydrazide can participate in one-pot, four-component reactions with acetylenedicarboxylates, isatins, and malononitrile. beilstein-journals.org In this process, the benzhydrazide first acts as a nucleophile, adding to the electron-deficient alkyne. This intermediate then participates in a cascade of reactions with the other components to generate complex heterocyclic structures like functionalized spiro[indoline-pyridines]. beilstein-journals.org The benzoyl group serves to protect one of the hydrazine nitrogens, directing the reactivity of the terminal NH2 group. beilstein-journals.org

Another example involves the three-component reaction between a benzhydrazide, potassium selenocyanate, and an acyl chloride under solvent-free conditions to yield 1,2,4-triazole-3-selenones. researchgate.net These reactions are characterized by their high atom economy, mild conditions, and operational simplicity.

Table 2: Examples of Multi-component Reactions with Benzhydrazide Scaffolds

| Reaction Type | Reactants | Product Class | Ref |

|---|---|---|---|

| Four-component | Benzhydrazide, Acetylenedicarboxylate, Isatin, Malononitrile | Spiro[indoline-pyridines] | beilstein-journals.org |

| Three-component | Benzhydrazide, Potassium selenocyanate, Acyl chloride | 1,2,4-Triazole-3-selenones | researchgate.net |

Functional Group Interconversions and Modifications of the Benzhydrazide Moiety

The benzhydrazide functional group (-CONHNH2) is amenable to a variety of transformations, allowing for the synthesis of a wide array of derivatives. solubilityofthings.com The terminal -NH2 group is a potent nucleophile, while the amide portion also possesses distinct reactivity.

The most common modification is the condensation of the hydrazide with aldehydes or ketones to form N-acylhydrazones. mdpi.comhygeiajournal.com This reaction is typically catalyzed by a small amount of acid (e.g., acetic acid) in an alcoholic solvent and is fundamental to creating a vast library of derivatives. nih.govmdpi.com For example, this compound can be reacted with various substituted benzaldehydes to produce a series of 3-benzyloxybenzoylhydrazones.

The amide N-H can also be involved in reactions. For instance, it can participate in cyclization reactions. The entire hydrazide moiety can be converted into other heterocyclic systems. Reaction with carbon disulfide under basic conditions can lead to the formation of 1,3,4-oxadiazole-2-thiones, while reaction with cyanogen (B1215507) bromide can yield 2-amino-1,3,4-oxadiazoles.

Chemo- and Regioselective Synthetic Approaches

Chemoselectivity is crucial when molecules with multiple reactive sites are involved. In the context of benzhydrazide derivatives, the differential reactivity of the two nitrogen atoms and the carbonyl group can be exploited.

A study on the reaction of 2-acetylcycloalkanones with benzhydrazide demonstrated notable chemoselectivity. researchgate.netconsensus.app The reaction resulted in the formation of 1-benzoyl-hydroxy-pyrazoline derivatives, indicating that the terminal NH2 group of benzhydrazide selectively attacks one of the ketone carbonyls, followed by intramolecular cyclization involving the amide nitrogen attacking the second carbonyl group. researchgate.netconsensus.app This pathway is preferred over other potential reactions, highlighting the inherent selectivity guided by the substrate and reagent structures.

Regioselectivity is observed in the synthesis of pyrazole (B372694) derivatives from hydrazides. mdpi.com The reaction of steroidal alkyne-1,2-diones with benzhydrazide can lead to different isomeric pyrazole products depending on the reaction conditions, showcasing how solvent and temperature can direct the regiochemical outcome of the cyclization step. mdpi.com

Table of Compounds

Chemical Reactivity and Derivatization of 3 Benzyloxybenzhydrazide

Fundamental Chemical Reactions of the Hydrazide Functionality

The hydrazide group (-CONHNH₂) is a highly reactive functional group, derived from carboxylic acid. It contains two nucleophilic nitrogen atoms and can participate in a wide array of chemical reactions.

Acylation and Alkylation Reactions

The terminal nitrogen atom (-NH₂) of the hydrazide is the more nucleophilic and readily undergoes acylation and alkylation.

Acylation: 3-Benzyloxybenzhydrazide can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen to yield N'-acyl-3-benzyloxybenzhydrazides. These diacylhydrazine derivatives are important intermediates, particularly in the synthesis of heterocyclic compounds. nih.gov Friedel–Crafts acylation represents a fundamental method for introducing an acyl group onto an aromatic ring, though in the context of this compound, direct acylation of the hydrazide moiety is more common. nih.gov

Alkylation: Alkylation of the hydrazide can be achieved using alkyl halides. The reaction can lead to mono- or di-alkylated products at the terminal nitrogen. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. The development of regioselective N-alkylation protocols is crucial, as demonstrated in studies on similar nitrogen-containing scaffolds like indazoles. beilstein-journals.org Modern methods, such as photoredox catalysis, have enabled the direct alkylation of C-H bonds, but N-alkylation of hydrazides typically follows classical nucleophilic substitution pathways. rsc.org

Table 1: Representative Acylation and Alkylation Reactions of Hydrazides

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N'-acetyl-3-benzyloxybenzhydrazide |

| Alkylation | Methyl Iodide | N'-methyl-3-benzyloxybenzhydrazide |

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form acylhydrazones, a class of Schiff bases. ijfmr.com The reaction is initiated by the nucleophilic attack of the terminal amino group of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.comuomustansiriyah.edu.iq This is followed by a dehydration step, often catalyzed by a small amount of acid, to yield the corresponding N-acylhydrazone. rsisinternational.org

The general mechanism involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. rsisinternational.org These condensation reactions are versatile, proceeding with a wide range of aromatic and aliphatic aldehydes and ketones. masterorganicchemistry.comiitk.ac.in The resulting 3-benzyloxybenzoylhydrazones are valuable precursors for synthesizing various heterocyclic systems. ijfmr.com

Table 2: Schiff Base Formation from this compound

| Carbonyl Compound | Catalyst | Product |

| Benzaldehyde | Acetic Acid | N'-(phenylmethylidene)-3-benzyloxybenzhydrazide |

| Acetone | Acetic Acid | N'-(propan-2-ylidene)-3-benzyloxybenzhydrazide |

| 4-Chlorobenzaldehyde | Acetic Acid | N'-(4-chlorophenyl)methylidene-3-benzyloxybenzhydrazide |

Cyclization Reactions to Form Heterocyclic Compounds (e.g., 1,3,4-Oxadiazoles, Triazoles)

The hydrazide and its acylhydrazone derivatives are key intermediates in the synthesis of five-membered heterocycles, which are prominent scaffolds in medicinal chemistry. researchgate.netrsc.org

1,3,4-Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from this compound through several routes. A common method involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of this compound with an aldehyde. nih.gov Another prominent pathway is the dehydrative cyclization of N,N'-diacylhydrazines. This involves first acylating the this compound with a second carboxylic acid derivative (e.g., an acid chloride) and then cyclizing the resulting intermediate using a dehydrating agent like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.gov Various synthetic methods have been developed to improve efficiency and environmental friendliness, including mechanochemical synthesis and the use of hypervalent iodine reagents. organic-chemistry.org

Triazoles:

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from this compound. For example, reaction with isothiocyanates yields thiosemicarbazide (B42300) intermediates, which can then be cyclized under basic conditions to form 1,2,4-triazole-5-thiones.

1,2,3-Triazoles: While the most famous route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, hydrazides can be precursors to the necessary reagents. rgmcet.edu.inorganic-chemistry.orgbeilstein-journals.org For instance, the hydrazide can be converted into an acyl azide, which can then participate in cycloaddition reactions.

These cyclization reactions underscore the utility of this compound as a scaffold for generating molecular diversity. nih.govorganic-chemistry.orgwikipedia.orgmdpi.com

Reactions Involving the Benzyloxy Moiety

The benzyloxy group (BnO-) consists of a benzyl (B1604629) group (C₆H₅CH₂-) attached to an oxygen atom. This part of the molecule has its own distinct reactivity, primarily involving the cleavage of the ether linkage or substitution on the aromatic rings.

Cleavage of the Benzyl Ether

The benzyl group is frequently used as a protecting group for hydroxyls and phenols in organic synthesis because it is stable under many reaction conditions but can be removed selectively. organic-chemistry.org The cleavage of the benzyl ether in this compound unmasks a 3-hydroxybenzhydrazide derivative.

Common methods for debenzylation include:

Catalytic Hydrogenolysis: This is the most common method, involving the reaction with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). youtube.com The reaction is usually clean and high-yielding, producing 3-hydroxybenzhydrazide and toluene (B28343) as a byproduct. youtube.com

Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers. organic-chemistry.org Milder complexes, such as BCl₃·SMe₂, can provide greater selectivity and tolerance for other functional groups. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the benzyl ring, such as a p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov

Table 3: Common Methods for Benzyl Ether Cleavage

| Reagent/Catalyst | Conditions | Products |

| H₂/Pd-C | Methanol or Ethanol, Room Temperature | 3-Hydroxybenzhydrazide, Toluene |

| BBr₃ | Dichloromethane, Low Temperature | 3-Hydroxybenzhydrazide, Benzyl bromide |

| DDQ | Dichloromethane/Water | 3-Hydroxybenzhydrazide, Benzaldehyde |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

This compound has two benzene rings that can potentially undergo electrophilic aromatic substitution (EAS). pressbooks.pub The reactivity and regioselectivity of the substitution are governed by the nature of the substituents on each ring. masterorganicchemistry.comunizin.org

Ring A (Benzyloxy Ring): The benzyloxy group (-OCH₂C₆H₅) is an ortho, para-directing and activating group. The ether oxygen donates electron density to the ring through resonance, making it more nucleophilic than benzene itself. Therefore, electrophiles will preferentially attack the positions ortho and para to the benzyloxy group.

Ring B (Benzhydrazide Ring): The benzhydrazide group (-CONHNH₂) is a meta-directing and deactivating group. The carbonyl group is electron-withdrawing through both induction and resonance, which deactivates the ring towards electrophilic attack. Any substitution will be directed to the meta position.

Given the opposing nature of the substituents, electrophilic substitution will overwhelmingly occur on the activated benzyloxy-substituted ring (Ring A). nptel.ac.in Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would yield ortho- and para-substituted products on this ring, while Ring B would likely remain unreacted under typical conditions. alevelh2chemistry.com

Structure Activity Relationship Sar Studies of 3 Benzyloxybenzhydrazide Analogs

Elucidation of Pharmacophoric Features within the 3-Benzyloxybenzhydrazide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric features can be deduced from its constituent parts, which are crucial for molecular recognition and binding. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

The hypothetical pharmacophore for this scaffold is generally understood to comprise:

Two Aromatic Rings: One from the benzoyl segment and another from the benzyl (B1604629) group, which can engage in hydrophobic and π-π stacking interactions with the target protein.

A Hydrophobic Region: Provided by the benzyloxy group, which can occupy hydrophobic pockets within the binding site.

Hydrogen Bond Acceptors (HBA): The ether oxygen of the benzyloxy group and the carbonyl oxygen of the hydrazide moiety are key HBAs. researchgate.net

Hydrogen Bond Donors (HBD): The two -NH groups of the hydrazide linker serve as critical HBDs. researchgate.net

In a study on p-hydroxybenzohydrazide derivatives, a pharmacophore model (AHRRRR) was identified, featuring an acceptor (A), a hydrophobic group (H), and four aromatic rings (R), underscoring the importance of these features in the broader benzhydrazide class. chalcogen.roresearchgate.net The alignment of these features is critical for potent biological activity.

Impact of Substituent Modifications on Biological Activity

The benzyloxy group plays a significant role in the molecule's interaction with its biological target, primarily by influencing its lipophilicity and steric profile.

Lipophilicity and Permeability: The benzyloxy group generally increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes and access binding sites.

Binding Affinity: This group can fit into hydrophobic pockets within the target's active site. However, its bulkiness and flexibility can be a double-edged sword; while it can provide favorable hydrophobic interactions, it may also introduce steric hindrance that reduces binding efficiency compared to smaller substituents. In studies of morphinan (B1239233) derivatives, the introduction of a 14-benzyloxy group was found to have a significant impact on receptor affinity and pharmacological activity. acs.org Substitution on the aromatic ring of the benzyloxy group itself, such as with dichloro substituents, can have a detrimental effect on affinity for target receptors. acs.org

The hydrazide-hydrazone moiety (–(C=O)NHN=) is a well-established pharmacophoric element in medicinal chemistry, recognized for its critical role in ligand-target interactions. mdpi.com

Hydrogen Bonding: The hydrazide linker contains both hydrogen bond donors (-NH) and a hydrogen bond acceptor (C=O), allowing it to form a network of hydrogen bonds with amino acid residues in a protein's active site. rsc.org These interactions are often crucial for anchoring the ligand in the correct orientation for optimal activity.

Chelating Properties: In some contexts, the hydrazide moiety can act as a chelating agent for catalytic zinc ions within the active site of enzymes like histone deacetylases (HDACs). scispace.com

Modifying the substitution pattern on either the benzoyl or benzyl aromatic rings is a classic strategy to optimize biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric properties (size) of the substituents are key determinants of potency. nih.gov

Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) and electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic distribution of the aromatic rings, influencing their interaction with the target. For example, in a series of benzothiazole-phenyl analogs, the addition of trifluoromethyl groups to the aromatic rings was well-tolerated by the target enzymes. nih.gov The position of the substituent (ortho, meta, para) is also critical and can lead to significant variations in activity.

The following interactive table illustrates hypothetical SAR data for analogs of this compound, demonstrating how different substituents on the benzoyl ring might influence inhibitory activity (IC₅₀).

| Compound ID | Substituent (R) | Position | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| 1 | -H (Parent) | - | 10.5 | Baseline activity of the core scaffold. |

| 2 | -Cl | 4' | 5.2 | Electron-withdrawing group may enhance binding through specific interactions. |

| 3 | -OCH₃ | 4' | 8.7 | Electron-donating group may slightly alter electronic profile, favorable for binding. |

| 4 | -NO₂ | 4' | 15.8 | Strong electron-withdrawing group may be too large or electronically unfavorable. |

| 5 | -Cl | 2' | 25.1 | Steric hindrance from ortho-substituent likely disrupts optimal binding conformation. |

| 6 | -OH | 4' | 2.1 | Potential for an additional hydrogen bond with the target, significantly improving potency. |

This table is for illustrative purposes to demonstrate SAR principles.

Role of the Hydrazide Moiety in Ligand-Target Binding

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of novel compounds and provides insight into the structural features that drive potency.

The development of a robust QSAR model involves several key steps, as exemplified by studies on related benzohydrazide (B10538) structures. chalcogen.roresearchgate.net

Data Set Preparation: A dataset of molecules with a common scaffold (e.g., p-hydroxybenzohydrazide) and their corresponding biological activities (e.g., pIC₅₀ values) is compiled. chalcogen.roresearchgate.net

Training and Test Set Division: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. chalcogen.ro Typically, about 80-90% of the compounds are placed in the training set. chalcogen.roresearchgate.net

Model Generation: A pharmacophore hypothesis is generated based on the most active compounds. researchgate.net Using this alignment, a 3D-QSAR model is built using statistical methods like Partial Least Squares (PLS). researchgate.net This method correlates variations in molecular fields (steric and electrostatic) with variations in biological activity.

Model Validation: The quality of the QSAR model is assessed using several statistical metrics. A study on p-hydroxybenzohydrazide derivatives yielded a statistically significant 3D-QSAR model with a high coefficient of determination (R² = 0.98) for the training set, indicating a strong correlation between the model's descriptors and the observed activity. researchgate.net Crucially, the model also demonstrated good predictive power, with a predictive correlation coefficient for the test set (R²pred) of 0.80, confirming its ability to accurately predict the activity of new compounds. researchgate.net

Such models can then guide the design of new this compound derivatives with potentially enhanced biological activity.

Identification of Key Molecular Descriptors for Activity Prediction

In the realm of quantitative structure-activity relationship (QSAR) studies, the identification of key molecular descriptors is paramount for predicting the biological activity of novel compounds. For this compound analogs, while specific QSAR models are not extensively documented in publicly available literature, we can infer the most relevant descriptors based on studies of structurally related hydrazide and benzyloxy-containing compounds. These descriptors are crucial for building predictive models that can guide the synthesis of more potent and selective analogs.

Molecular descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. For the this compound scaffold, a combination of these descriptors would likely be necessary to build a robust QSAR model.

Electronic Descriptors: These parameters describe the electronic aspects of a molecule, which are fundamental for molecular interactions, particularly with biological targets.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are critical indicators of a molecule's ability to donate and accept electrons, respectively. These are fundamental in the formation of charge-transfer complexes with biological targets. For substituted hydrazides, the energy of the LUMO has been identified as an important descriptor for both antibacterial and antifungal activity. semanticscholar.org

Partial Atomic Charges: The distribution of charges on individual atoms, particularly on the hydrazide moiety (-CONHNH2) and the ether oxygen of the benzyloxy group, is critical for understanding potential hydrogen bonding and electrostatic interactions with a receptor's active site.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule, which are vital for ensuring a proper fit within a binding pocket.

Molar Refractivity (MR): This descriptor provides a measure of the volume occupied by a molecule and its polarizability. It has been shown to be a significant descriptor in QSAR models for various hydrazone derivatives.

Number of Rotatable Bonds: This descriptor is important for assessing the conformational flexibility of the molecule. The benzyloxy group, in particular, introduces several rotatable bonds that can significantly impact how the molecule adapts to a binding site.

Hydrophobic Descriptors: These parameters quantify the lipophilicity of a molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in a target protein.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for lipophilicity. For hydrazide derivatives, LogP has been correlated with antimicrobial activity, indicating the importance of a balance between hydrophilicity and lipophilicity. innovareacademics.in

A hypothetical QSAR study on this compound analogs would likely involve the calculation of a wide array of such descriptors for a series of synthesized compounds with known biological activities. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to derive a mathematical equation correlating a selection of these descriptors with the observed activity.

Table 1: Key Molecular Descriptors and Their Potential Relevance for this compound Analogs

| Descriptor Category | Specific Descriptor | Potential Relevance to this compound Analogs |

| Electronic | Dipole Moment (µ) | Influences overall polarity and interactions with the biological target. |

| HOMO/LUMO Energies | Determines electron-donating/accepting capabilities crucial for receptor binding. | |

| Partial Atomic Charges | Key for electrostatic interactions and hydrogen bonding of the hydrazide and benzyloxy moieties. | |

| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding site fit. |

| Molecular Connectivity Indices | Describes molecular shape, size, and branching, which are important for steric complementarity. | |

| Number of Rotatable Bonds | Indicates conformational flexibility, especially around the benzyloxy group. | |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions within the binding pocket. |

The development of a predictive QSAR model based on these descriptors would be an invaluable tool for the rational design of new this compound derivatives with enhanced biological profiles.

Structure-Based Drug Design (SBDD) Insights for this compound Scaffolds

A typical SBDD workflow for this compound analogs would commence with the identification of a biological target. Once the three-dimensional structure of this target, often a protein, is determined through techniques like X-ray crystallography or NMR spectroscopy, computational methods such as molecular docking can be employed.

Molecular Docking and Binding Mode Analysis: Molecular docking simulations would be used to predict the preferred binding orientation and conformation of this compound within the active site of the target protein. These simulations can reveal key molecular interactions that contribute to the binding affinity.

Based on studies of other hydrazide-containing inhibitors, the hydrazide moiety is often predicted to act as a crucial interaction point. tandfonline.com It can form a network of hydrogen bonds with amino acid residues in the active site, often mimicking the interactions of a natural substrate. tandfonline.com Specifically, the carbonyl oxygen can act as a hydrogen bond acceptor, while the -NH and -NH2 groups can serve as hydrogen bond donors. preprints.org In some cases, the hydrazide group has been found to chelate metal ions present in the active site of metalloenzymes. nih.gov

The benzyloxy group is likely to play a significant role in occupying a hydrophobic pocket within the active site. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The ether linkage provides conformational flexibility, allowing the benzyl group to adopt an optimal position to maximize these favorable interactions. Studies on benzyloxy-substituted inhibitors have shown that the position of the benzyloxy group on the benzoyl ring (ortho, meta, or para) is critical for activity, as it dictates the orientation of the benzyl moiety within the binding pocket. acs.org For instance, ortho- and meta-benzyloxy substitutions have been shown to allow for effective overlap with hydrophobic regions in some enzyme active sites, whereas a para-substitution may not be as favorable due to geometric constraints. acs.org

Table 2: Predicted Key Interactions for this compound Scaffolds Based on SBDD Principles

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues in Target Protein |

| Hydrazide (-CONHNH2) | Hydrogen Bonding (Acceptor) | Amino acids with donor groups (e.g., Serine, Threonine, Asparagine) |

| Hydrogen Bonding (Donor) | Amino acids with acceptor groups (e.g., Aspartate, Glutamate, Carbonyl backbone) | |

| Metal Chelation | Metal ions (e.g., Zn2+, Fe2+) in metalloenzymes | |

| Benzyloxy Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | |

| Benzoyl Ring | π-π Stacking / Hydrophobic Interactions | Aromatic or hydrophobic residues |

Iterative Drug Design: The insights gained from initial docking studies would guide the design of new analogs. For example, if a specific region of the binding pocket is not fully occupied by the benzyloxy group, analogs with larger or differently substituted benzyl moieties could be designed to improve binding affinity. Similarly, if the hydrazide group is predicted to form specific hydrogen bonds, modifications could be made to optimize this interaction network.

These newly designed compounds would then be synthesized and their biological activity evaluated. The most promising inhibitors could then be co-crystallized with the target protein to experimentally validate the predicted binding mode. This iterative cycle of design, synthesis, evaluation, and structural analysis is the hallmark of a successful SBDD campaign and would be instrumental in optimizing the this compound scaffold to develop potent and selective therapeutic agents. acs.org

Medicinal Chemistry and Pharmacological Applications of 3 Benzyloxybenzhydrazide and Its Derivatives

3-Benzyloxybenzhydrazide as a Privileged Scaffold in Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of pharmacological activities. The hydrazide-hydrazone moiety (-CONH-N=CH-), which is the central functional group in derivatives of this compound, is recognized as a privileged structure in medicinal chemistry. nih.govsemanticscholar.org This is attributed to its synthetic accessibility, metabolic stability, and its ability to form key hydrogen bond interactions with various biological receptors.

The versatility of the hydrazide-hydrazone scaffold allows for the synthesis of large libraries of compounds with diverse substituents. The this compound structure, in particular, offers multiple points for chemical modification: the phenyl ring of the benzoyl group, the benzyloxy substituent, and the hydrazone nitrogen, which is often substituted to form Schiff bases. This structural flexibility enables chemists to fine-tune the molecule's physicochemical properties and biological activity, leading to the discovery of compounds with potential applications in a wide array of diseases. The broad spectrum of bioactivity documented for hydrazide-hydrazones—including antimicrobial, enzyme inhibitory, and anticancer effects—underscores the importance of scaffolds like this compound in the development of new therapeutic agents. nih.govsemanticscholar.org

Biological Activities and Pharmacological Potentials

Derivatives built upon the this compound scaffold have been investigated for a multitude of biological effects, demonstrating significant potential in several key areas of pharmacology.

The ability to selectively inhibit enzymes is a key strategy in modern drug design. Derivatives sharing structural features with this compound have shown promise as inhibitors of several important enzymes.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a critical enzyme in the brain that metabolizes dopamine (B1211576); its inhibition can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govparkinsons.org.uk While direct studies on this compound are limited, structurally related isatin-based benzyloxybenzene derivatives have been synthesized and evaluated as potent, selective, and reversible MAO-B inhibitors. nih.gov For instance, one of the most potent compounds from a synthesized series, ISB1, demonstrated an IC₅₀ value of 0.124 µM against MAO-B. nih.gov This suggests that the benzyloxy motif, a key feature of this compound, is compatible with potent MAO-B inhibition.

β-Glucuronidase Inhibition: Bacterial β-glucuronidase in the gut can reactivate the toxic metabolites of certain drugs, leading to adverse effects. rsc.orgjmb.or.kr Its inhibition is therefore a valuable therapeutic goal. Hydrazone derivatives have emerged as a potent class of β-glucuronidase inhibitors. rsc.org In one study, a series of bisindolylmethane-hydrazone hybrids were synthesized and tested, with some compounds showing exceptionally high potency. The most active derivative, a trihydroxy analog, exhibited an IC₅₀ value of just 0.10 µM. rsc.org The success of the hydrazone scaffold in targeting this enzyme indicates a strong potential for this compound derivatives in this area.

α-Chymotrypsin Inhibition: α-Chymotrypsin is a serine protease involved in digestion, and its inhibitors are studied for various therapeutic purposes. nih.gov Though specific data on this compound is not available, related heterocyclic structures like benzimidazoles have been investigated. A library of 6-chlorobenzimidazole derivatives showed significant α-chymotrypsin inhibitory activity, with the most potent compound having an IC₅₀ of 14.8 µM, which was comparable to the standard inhibitor, chymostatin (B1668925) (IC₅₀ = 5.7 µM). nih.gov

Table 1: Enzyme Inhibitory Activity of Related Hydrazone and Benzyl-containing Derivatives

| Compound Class | Target Enzyme | Key Finding (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Isatin-based benzyloxybenzene derivative (ISB1) | MAO-B | IC₅₀ = 0.124 µM | nih.gov |

| Bisindolylmethane-hydrazone hybrid | β-Glucuronidase | IC₅₀ = 0.10 µM | rsc.org |

| 6-Chlorobenzimidazole derivative | α-Chymotrypsin | IC₅₀ = 14.8 µM | nih.gov |

The hydrazide-hydrazone scaffold is well-documented for its broad-spectrum antimicrobial and antifungal properties. nih.govsemanticscholar.org The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and this class of compounds is a promising area of research. nih.gov

Studies on various hydrazone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown potent activity against strains like Staphylococcus aureus and Escherichia coli, in some cases exceeding the potency of standard antibiotics like ampicillin. semanticscholar.org One study reported a hydrazide-hydrazone derivative that was two-fold more active against E. coli and four-fold more active against S. aureus than ampicillin. semanticscholar.org

In the realm of antifungal research, hydrazine-based compounds have shown efficacy against pathogenic yeasts like Candida albicans, including drug-resistant strains. nih.gov Derivatives have been shown to not only inhibit fungal growth but also to disrupt the formation of biofilms, which are a major factor in persistent infections. nih.gov Some coumarin (B35378) and homoisoflavonoid derivatives with hydrazone-like linkages have also demonstrated strong antifungal profiles, with Minimum Inhibitory Concentration (MIC) values as low as 0.067 µmol/mL against C. albicans and C. tropicalis. mdpi.com

Table 2: Representative Antimicrobial and Antifungal Activities of Hydrazone Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivative | E. coli | 12.5 µg/mL | semanticscholar.org |

| Hydrazide-hydrazone derivative | S. aureus | 6.25 µg/mL | semanticscholar.org |

| Hydrazine-based compound (Hyd.Cl) | C. albicans | 5.6 µg/mL | nih.gov |

| Coumarin derivative (fungicidal) | C. albicans | 0.067 µmol/mL | mdpi.com |

Hepatitis C virus (HCV) infection remains a significant global health issue, and the development of new direct-acting antivirals (DAAs) is a priority. nih.gov The HCV NS3/4A protease is a key viral enzyme and a major target for drug therapy. nih.gov While a number of heterocyclic compounds, such as halogenated benzimidazoles, have been investigated as inhibitors of HCV enzymes, nih.gov specific research focusing on this compound derivatives for anti-HCV activity is not extensively documented in the current literature. However, given the broad antiviral potential of hydrazone-containing scaffolds against other viruses, this remains a viable and interesting area for future investigation.

The structural versatility of the this compound scaffold makes it a candidate for development in several other major therapeutic areas.

Anti-inflammatory Potential: Chronic inflammation is linked to numerous diseases. semanticscholar.org Hydrazide-hydrazones are among the classes of compounds reported to possess anti-inflammatory properties. nih.govsemanticscholar.org Other scaffolds with structural similarities, such as chalcones, are also well-known for their anti-inflammatory effects, acting on targets like cyclooxygenase (COX) and various pro-inflammatory cytokines. nih.gov The ability to modulate these pathways suggests that derivatives of this compound could be developed into novel anti-inflammatory agents.

Anticancer Potential: A vast number of heterocyclic compounds form the basis of modern cancer chemotherapy. ijper.org Benzothiazole derivatives, for example, have shown potent anticancer activity, with some compounds exhibiting GI₅₀ values in the nanomolar range against non-small cell lung cancer cell lines. nih.gov The hydrazone moiety itself is present in numerous compounds designed as anticancer agents. nih.govsemanticscholar.org Silyl derivatives of furan-2(5H)-one, which can be conceptually linked to modified hydrazones, have shown cytotoxicity against colon cancer cells with IC₅₀ values as low as 3.9 µM. mdpi.com This body of evidence supports the exploration of this compound derivatives as potential anticancer drugs.

Antidiabetic Potential: The management of diabetes mellitus involves targeting enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) to control blood glucose levels. nih.govsemanticscholar.org Various heterocyclic compounds are being actively researched for this purpose. nih.govmdpi.com For instance, bromophenol derivatives have demonstrated potent inhibition of both α-glucosidase and PTP1B, with the most active compound showing an IC₅₀ of 1.92 µM against α-glucosidase. nih.gov The established role of diverse heterocyclic and hydrazone-like structures in targeting diabetes-related enzymes positions the this compound scaffold as a promising template for the design of new antidiabetic agents. mdpi.com

Antiviral Activity (e.g., Hepatitis C Virus)

Mechanistic Investigations of Biological Action

Understanding how a compound exerts its biological effect is crucial for drug development. For derivatives related to this compound, mechanistic insights often come from enzyme kinetics and computational molecular docking studies.

In enzyme inhibition, the mode of action is a key parameter. For example, kinetic studies of 6-chlorobenzimidazole derivatives inhibiting α-chymotrypsin revealed them to be competitive inhibitors, meaning they bind to the same active site as the natural substrate. nih.gov In contrast, studies of novel thiosemicarbazones, which share the hydrazone linkage, identified them as reversible and non-competitive inhibitors of MAO-B. mdpi.com This indicates they bind to a site other than the substrate-binding site, offering a different modality for enzyme modulation.

Molecular docking provides a visual and energetic model of how a ligand interacts with its target protein. Docking studies of potent bisindolylmethane-hydrazone inhibitors with β-glucuronidase revealed that the active compounds fit securely into the enzyme's binding groove. rsc.org The analysis highlighted the critical role of specific functional groups in forming hydrogen bonds with key amino acid residues in the active site, thereby explaining their high inhibitory potency. rsc.org Similarly, docking of isatin-based inhibitors into the MAO-B active site has helped to rationalize their potency and selectivity. nih.gov These computational approaches are invaluable for guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.

Identification of Molecular Targets and Pathways

The exploration of this compound and its derivatives in medicinal chemistry has led to the identification of specific molecular targets, primarily in the realms of antiviral and neurological research. The core structure of this compound serves as a versatile scaffold for the development of potent enzyme inhibitors.

One of the most significant molecular targets identified for derivatives of this class is the Human Immunodeficiency Virus-1 (HIV-1) Reverse Transcriptase (RT) . A novel series of 3-benzyloxy-linked pyrimidinylphenylamine derivatives has been designed and synthesized, demonstrating potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds effectively inhibit the replication of wild-type HIV-1 in cell cultures, with some derivatives showing activity comparable to the established NNRTI drug, nevirapine. nih.gov The primary pathway targeted by these derivatives is the reverse transcription step in the HIV-1 replication cycle, which is crucial for the conversion of the viral RNA genome into DNA. An anti-HIV-1 RT assay confirmed that these compounds indeed target the reverse transcriptase enzyme. nih.gov

In a related context, hydrazine (B178648) analogues bearing a substituted benzyl (B1604629) group have shown inhibitory activity against enzymes in the central nervous system. Specifically, (3-Hydroxybenzyl)hydrazine, a structural analogue of the benzyloxy moiety, has been identified as a potent slow-binding inhibitor of gamma-aminobutyric acid aminotransferase (GABA-AT) . nih.gov GABA-AT is a key enzyme in the metabolic pathway of the neurotransmitter GABA. Inhibition of this enzyme leads to an increase in GABA levels in the brain, a mechanism that is relevant for the treatment of certain neurological disorders like epilepsy. This finding suggests that the broader class of benzylhydrazine (B1204620) derivatives, including those with a benzyloxy substitution, may have the potential to target enzymes involved in neurotransmitter metabolism.

The following table summarizes the identified molecular targets for derivatives structurally related to this compound.

| Derivative Class | Molecular Target | Therapeutic Area |

| 3-Benzyloxy-linked pyrimidinylphenylamines | HIV-1 Reverse Transcriptase (RT) | Antiviral (HIV) |

| (3-Hydroxybenzyl)hydrazine | Gamma-aminobutyric acid aminotransferase (GABA-AT) | Neurological Disorders |

Binding Modes and Interaction Analysis with Biological Macromolecules

The efficacy of this compound derivatives as enzyme inhibitors is intrinsically linked to their specific binding modes within the active sites of their target macromolecules. Molecular docking studies have provided valuable insights into the interactions that govern the inhibitory activity of these compounds.

For the 3-benzyloxy-linked pyrimidinylphenylamine derivatives targeting HIV-1 Reverse Transcriptase , molecular docking studies have been instrumental in elucidating their binding mechanism. nih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme known as the NNRTI binding pocket (NNIBP). The docking analysis revealed that the pyrimidinylphenylamine core of these derivatives likely occupies the central part of the NNIBP, a region commonly engaged by other NNRTIs.

The following table details the inhibitory activities of selected 3-benzyloxy-linked pyrimidinylphenylamine derivatives against wild-type HIV-1.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 8g | 0.05 | 42 | 777 |

| 8h | 0.07 | >347 | >4870 |

| Nevirapine | 0.113 | >15 | >133 |

EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀). nih.gov

In the case of (3-Hydroxybenzyl)hydrazine and its inhibition of GABA-AT , the interaction is characterized by a slow-binding mechanism. nih.gov This type of inhibition involves a time-dependent inactivation of the enzyme. The hydrazine moiety is known to react with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of GABA-AT. The (3-hydroxybenzyl) group likely directs the inhibitor to the active site, where the hydrazine can then form a stable adduct with PLP, leading to the inactivation of the enzyme. The inhibition constants (Kᵢ) for these slow-binding inhibitors are in the micromolar to nanomolar range, indicating a high affinity for the target enzyme. nih.gov

The table below presents the inhibition constants for hydrazine analogues against GABA-AT.

| Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type |

| (3-Hydroxybenzyl)hydrazine | 0.46 µM | Slow-binding |

| Methylhydrazine | 2.8 µM | Slow-binding |

| 3-Hydrazinopropionate | < 20 nM | Slow-binding |

Kᵢ: Inhibition constant, a measure of inhibitor potency. nih.gov

These detailed interaction analyses are crucial for the rational design and optimization of new derivatives of this compound with improved potency and selectivity for their respective biological targets.

Computational Chemistry Approaches in 3 Benzyloxybenzhydrazide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netbiotechrep.ir This method is crucial in drug discovery for identifying potential protein targets and understanding the binding mechanisms of compounds like 3-Benzyloxybenzhydrazide. biointerfaceresearch.commdpi.com The process involves predicting the binding mode and affinity of the ligand to the active site of a protein. oatext.com The stability of the resulting ligand-protein complex is often evaluated using a scoring function, which estimates the binding free energy. researchgate.net

In the context of this compound, molecular docking studies would involve placing the molecule into the binding site of a target protein and evaluating the interactions. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net For instance, the benzyloxy group might engage in hydrophobic interactions within a nonpolar pocket of the receptor, while the hydrazide moiety could form crucial hydrogen bonds with amino acid residues. The specific nature and geometry of these interactions determine the binding affinity and selectivity of the compound. rsc.org

Interactive Table: Key Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role of this compound Moieties |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydrazide group (-CONHNH2) contains both hydrogen bond donors (N-H) and acceptors (C=O), making it a prime candidate for forming strong, directional interactions with protein residues. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzyl (B1604629) and phenyl rings of the benzyloxy group are nonpolar and can fit into hydrophobic pockets of a protein, contributing significantly to binding affinity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings in the benzyloxy and benzoyl moieties can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the ligand-protein complex through close packing of atoms. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The polar hydrazide group can participate in favorable electrostatic interactions with charged or polar residues in the binding site. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govplos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over a certain period. nih.govmun.ca This allows researchers to study the conformational changes in both the ligand and the protein upon binding. nih.gov

For this compound, MD simulations can elucidate its conformational flexibility and how it adapts to the binding pocket of a target protein. mun.ca These simulations can reveal stable binding poses, the role of solvent molecules, and the free energy of binding. diva-portal.orgmdpi.com By analyzing the trajectory, researchers can identify key conformational states and the energetic barriers between them, providing a deeper understanding of the binding process and the stability of the complex. plos.orgnih.gov

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orgarxiv.orgresearchgate.net Ab initio methods are based on solving the Schrödinger equation without empirical parameters, offering high accuracy. wikipedia.orguol.de DFT, a more computationally efficient alternative, calculates the electronic properties of a molecule based on its electron density. arxiv.orgresearchgate.netnih.gov

These methods can be used to determine various properties of this compound, including its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. oatext.commdpi.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. researchgate.net A smaller gap suggests higher reactivity. researchgate.net These calculations can also predict spectroscopic properties and reaction mechanisms at the electronic level. aps.orgmdpi.com

Interactive Table: Quantum Chemical Parameters and Their Significance

| Parameter | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Indicates the regions of the molecule most susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Indicates the regions of the molecule most likely to undergo nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences the solubility and binding interactions of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov |

Cheminformatics and Virtual Screening for Novel this compound Analogs

Cheminformatics involves the use of computational methods to analyze large chemical datasets. u-strasbg.fr In the context of this compound, cheminformatics tools are instrumental in virtual screening, a process used to search large libraries of compounds to identify those with a high probability of being active against a specific target. vjs.ac.vnnvidia.com

Virtual screening can be either ligand-based or structure-based. nvidia.com In ligand-based virtual screening, a known active molecule, such as a potent this compound derivative, is used as a template to find other molecules with similar properties. nvidia.com Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score a large number of potential ligands. nvidia.com These approaches allow for the rapid and cost-effective identification of novel analogs of this compound with potentially improved activity or properties. nih.govnih.gov

Prediction of ADMET Properties for Drug Development

In addition to predicting biological activity, computational methods are vital for assessing the drug-likeness of a compound by predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov While this section excludes detailed pharmacokinetic data, it focuses on the in silico prediction of properties relevant to a compound's suitability for further development. biointerfaceresearch.com

Various computational models and online tools can predict properties such as aqueous solubility, membrane permeability (as an indicator of absorption), and potential for binding to plasma proteins (related to distribution). biointerfaceresearch.comnih.govphcogj.com These predictions are based on the molecular structure of this compound and its analogs. For example, properties like the number of rotatable bonds and the polar surface area can be calculated to estimate oral bioavailability. biointerfaceresearch.com Predicting these properties early in the drug discovery process helps to prioritize compounds with favorable profiles and identify potential liabilities that may need to be addressed through chemical modification. nih.govgjpb.de

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Complex 3-Benzyloxybenzhydrazide Analogs

The future synthesis of complex this compound analogs will likely leverage advancements in synthetic organic chemistry to create molecules with greater structural diversity and complexity. Conventional synthesis of hydrazides often involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). mdpi.commdpi.com However, emerging methodologies offer more efficient and versatile routes.

Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for the synthesis of other benzhydrazide derivatives. pensoft.netpensoft.net This technique could be applied to the condensation of various substituted aromatic aldehydes with this compound to rapidly generate extensive libraries of hydrazone derivatives. Furthermore, novel catalytic systems, such as those employing gold or silver for N-glycosylation, could be adapted to create unique glycosylated analogs of this compound, potentially enhancing their bioavailability and target interactions. nih.gov

The development of one-pot, multi-component reactions represents another promising frontier. neu.edu.tr Such strategies could enable the assembly of complex this compound analogs from simple starting materials in a single synthetic operation, improving efficiency and reducing waste. Direct functionalization routes, which add new chemical groups to a pre-formed macrocyclic or heterocyclic structure, could also be explored to modify the benzyl (B1604629) or benzoyl rings of the core scaffold, introducing diverse functionalities. uspto.gov

Advancements in Targeted Therapeutic Development Based on the this compound Scaffold

The this compound scaffold holds potential for the development of targeted therapeutics, particularly in oncology and infectious diseases. Scaffold-based drug design is a promising strategy where a core molecular structure is systematically modified to optimize interactions with a specific biological target. acs.orgnih.gov While the this compound scaffold itself is underexplored, related benzhydrazide and hydrazone derivatives have been investigated as inhibitors of various enzymes critical to disease progression. ontosight.airsc.org

For example, derivatives of 4-hydroxybenzohydrazide have been identified through in silico studies as potential dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. pensoft.net Similarly, other hydrazone derivatives have been investigated as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer and diabetes. rsc.org These findings suggest that the this compound scaffold could be similarly functionalized to target specific enzymes. By strategically modifying the substituents on the aromatic rings, researchers could design analogs that fit precisely into the active sites of targets like kinases, proteases, or metabolic enzymes.

The development of 3D cellular models, which more accurately mimic the in vivo tumor microenvironment, will be crucial in evaluating the efficacy of these targeted analogs. acs.org These models can provide valuable insights into drug penetration, activity, and potential resistance mechanisms.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of drugs based on the this compound scaffold. researchgate.netiscientific.org These computational tools can significantly accelerate the process by predicting the properties and activities of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.org By training ML algorithms on a dataset of this compound analogs with known biological activities, it would be possible to create predictive models that can estimate the activity of new, unsynthesized derivatives. researchgate.net This approach has been successfully used for other compound classes to predict activity against various targets. tandfonline.com

Table 1: Illustrative Application of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. | Rapidly predict the potential efficacy of novel this compound analogs against various targets. |

| De Novo Design | Generates new molecular structures with desired pharmacological properties. | Create innovative this compound derivatives with enhanced potency and selectivity. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target to identify potential hits. | Efficiently identify promising this compound-based drug candidates from vast virtual libraries. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Prioritize the synthesis of analogs with favorable drug-like properties, reducing late-stage attrition. |

Exploration of Novel Biological Targets for this compound Derivatives

A key area of future research will be the identification of novel biological targets for this compound derivatives. The broad biological activities reported for related hydrazide and benzhydrazide compounds suggest that this scaffold could interact with a wide range of proteins. mdpi.commdpi.comiscientific.org

Systematic screening of this compound and its analogs against panels of enzymes, receptors, and other biological targets will be a critical first step. For instance, various benzhydrazide derivatives have shown inhibitory activity against enzymes such as carbonic anhydrases, which are therapeutic targets for several diseases. benthamdirect.com Other hydrazide-containing compounds have been identified as inhibitors of aspartic proteases, which are crucial for pathogens like Plasmodium falciparum (the malaria parasite). tandfonline.comtandfonline.com

Additionally, enzymes involved in bacterial cell wall synthesis or virulence factor production could be potential targets. rsc.org The discovery of aryl hydrazines and hydrazides as inhibitors of 7,8-diaminopelargonic acid synthase (BioA) in Mycobacterium tuberculosis highlights the potential for this class of compounds in developing new antimicrobial agents. nih.gov The exploration of these and other potential targets could unveil new therapeutic applications for this compound derivatives.

Table 2: Potential Biological Targets for this compound Derivatives Based on Related Compound Classes

| Target Class | Specific Examples | Potential Therapeutic Area | Reference for Related Compounds |

| Enzymes | Carbonic Anhydrases, Kinases, Proteases | Glaucoma, Cancer, Infectious Diseases | benthamdirect.com, rsc.org, tandfonline.com |

| Receptors | G-protein coupled receptors (GPCRs) | Various | ontosight.ai |

| Microbial Targets | Bacterial Transaminases, Fungal Enzymes | Infectious Diseases | nih.gov, nih.gov |

| Viral Enzymes | RNA-dependent RNA polymerase (RdRp) | Viral Infections | acs.orgnih.gov |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyloxybenzhydrazide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 3-benzyloxybenzaldehyde with hydrazine hydrate. To optimize yield, control stoichiometry (1:1.2 molar ratio of aldehyde to hydrazine) and reflux in ethanol under inert atmosphere for 6–8 hours . Purity can be enhanced by recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR : NMR (DMSO-d) should show peaks for the benzyloxy group (δ 5.1 ppm, singlet) and hydrazide NH (δ 9.2 ppm, broad) .

- HPLC : Purity >98% confirmed via reverse-phase HPLC (UV detection at 254 nm) .

- Elemental Analysis : Match calculated (C: 68.83%, H: 5.30%, N: 11.47%) and observed values within ±0.3% .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and ethanol. For stability testing, prepare stock solutions in DMSO (10 mM) and store at -20°C. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) over 72 hours under varying pH (4–10) and temperatures (4–37°C) .

Advanced Research Questions

Q. How do electronic effects of the benzyloxy group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-donating benzyloxy group at the meta position decreases electrophilicity of the carbonyl carbon, slowing reactions with amines or thiols. Compare kinetics with analogs (e.g., 3-nitrobenzhydrazide) using stopped-flow spectroscopy. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and transition states .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use at least two cell lines (e.g., HEK293 and HeLa) with matched passage numbers.

- Validate cytotoxicity via MTT assay (IC ± SEM) and confirm target engagement using SPR or microscale thermophoresis .

Q. What strategies are effective for designing this compound-based inhibitors with improved pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH, -COOH) to reduce logP. Calculate partition coefficients using ChemAxon or ACD/Labs.

- Metabolic Stability : Perform microsomal stability assays (human liver microsomes, NADPH regeneration system) and identify metabolic soft spots via LC-MS/MS .

Q. How can computational methods predict the binding modes of this compound to enzyme targets like monoamine oxidases?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。